
N-(1-methoxybutan-2-yl)-3,3-dimethylcyclohexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-methoxybutan-2-yl)-3,3-dimethylcyclohexan-1-amine is an organic compound with a complex structure It features a cyclohexane ring substituted with a dimethyl group and an amine group attached to a methoxybutyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methoxybutan-2-yl)-3,3-dimethylcyclohexan-1-amine typically involves multiple steps. One common approach is to start with the cyclohexane ring and introduce the dimethyl and amine groups through a series of substitution reactions. The methoxybutyl chain can be attached using a nucleophilic substitution reaction, where a suitable leaving group is replaced by the methoxybutyl group under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-methoxybutan-2-yl)-3,3-dimethylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The amine group can be reduced to form a secondary or tertiary amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a ketone, while reduction of the amine group may produce a secondary amine.
Aplicaciones Científicas De Investigación
N-(1-methoxybutan-2-yl)-3,3-dimethylcyclohexan-1-amine has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its derivatives may have potential as bioactive compounds.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(1-methoxybutan-2-yl)-3,3-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The methoxybutyl chain may also play a role in modulating the compound’s overall properties and interactions.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-methoxybutan-2-yl)pyridin-2-amine
- N-(1-methoxybutan-2-yl)tetrahydro-2H-thiopyran-3-amine
Uniqueness
N-(1-methoxybutan-2-yl)-3,3-dimethylcyclohexan-1-amine is unique due to its specific structural features, such as the combination of a cyclohexane ring with a dimethyl group and a methoxybutyl chain. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Propiedades
Fórmula molecular |
C13H27NO |
|---|---|
Peso molecular |
213.36 g/mol |
Nombre IUPAC |
N-(1-methoxybutan-2-yl)-3,3-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C13H27NO/c1-5-11(10-15-4)14-12-7-6-8-13(2,3)9-12/h11-12,14H,5-10H2,1-4H3 |
Clave InChI |
JBEKCGSXERYGBA-UHFFFAOYSA-N |
SMILES canónico |
CCC(COC)NC1CCCC(C1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Cyclopropyl-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13304053.png)
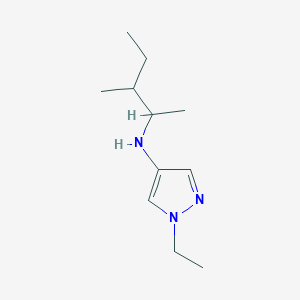

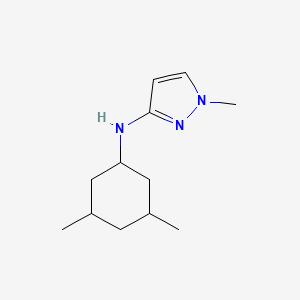
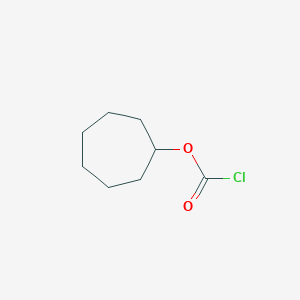

![2-[(Azetidin-3-yloxy)methyl]-3-bromopyridine](/img/structure/B13304085.png)
![2-[(Ethylamino)methyl]-6-hydroxy-3,4-dihydropyrimidin-4-one](/img/structure/B13304087.png)

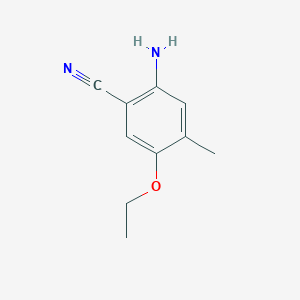
![N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclopentanamine](/img/structure/B13304121.png)

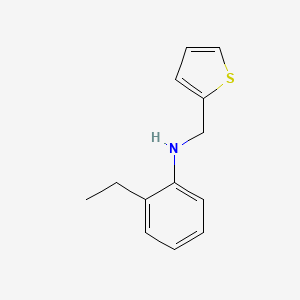
amine](/img/structure/B13304151.png)
